2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole
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Overview
Description
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole is a complex organic compound that features a biphenyl group, an ethenyl linkage, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole typically involves multiple steps, including the formation of the biphenyl group, the introduction of the ethenyl linkage, and the construction of the indole ring. Common synthetic routes may involve:
Biphenyl Formation: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Ethenyl Linkage Introduction: The ethenyl group can be introduced via a Heck reaction, where a halogenated biphenyl reacts with an alkene in the presence of a palladium catalyst.
Indole Construction: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or indole rings, introducing various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X) with Lewis acids (AlCl₃)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar biphenyl structure but lacks the ethenyl and indole groups.
4-Methyl-2-biphenylcarbonitrile: Contains a biphenyl group with a cyano substituent.
1,1’-Biphenyl, 2-methoxy-: Features a methoxy group on the biphenyl structure.
Uniqueness
2-{4-[2-([1,1’-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole is unique due to the combination of its biphenyl, ethenyl, and indole moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
51358-09-9 |
---|---|
Molecular Formula |
C29H23N |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-methyl-2-[4-[2-(4-phenylphenyl)ethenyl]phenyl]indole |
InChI |
InChI=1S/C29H23N/c1-30-28-10-6-5-9-27(28)21-29(30)26-19-15-23(16-20-26)12-11-22-13-17-25(18-14-22)24-7-3-2-4-8-24/h2-21H,1H3 |
InChI Key |
WEPVTBDAEKBMCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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